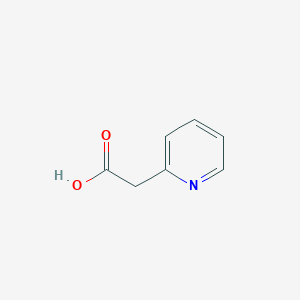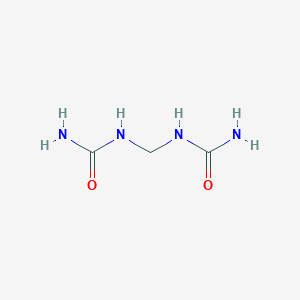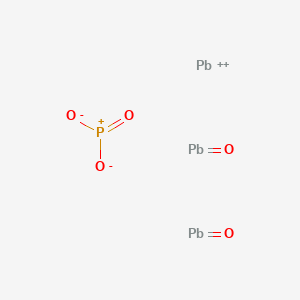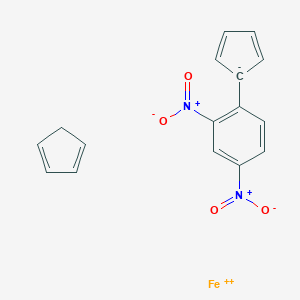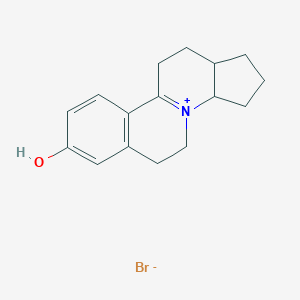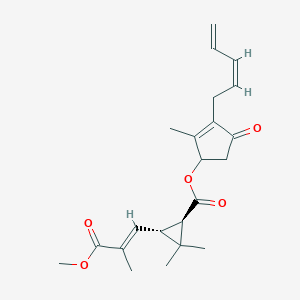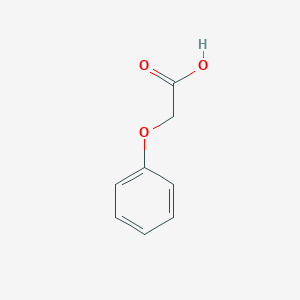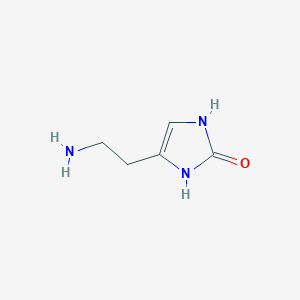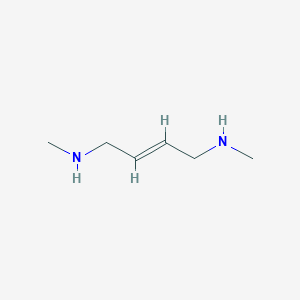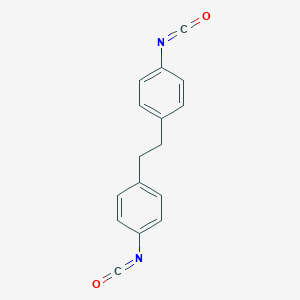
フラビンモノヌクレオチド
概要
説明
科学的研究の応用
作用機序
フラビンモノヌクレオチドは、様々な酵素の補因子として作用することで、その効果を発揮します。 触媒サイクル中、酸化型、セミキノン型、還元型の間で可逆的に相互変換されます . この相互変換により、フラビンモノヌクレオチドは酸化還元反応に関与し、異なる基質間で電子を移動させることができます。 1電子および2電子転移の両方に参加できるため、特に便利です .
生化学分析
Biochemical Properties
Flavin mononucleotide plays a crucial role in biochemical reactions. It participates in both one-electron and two-electron transfer processes, making it an indispensable mediator in biological systems . FMN interacts with various enzymes, proteins, and other biomolecules. For instance, it serves as a cofactor in blue-light photo receptors and is involved in the metabolism of other vitamins, such as vitamin B6 .
Cellular Effects
Flavin mononucleotide has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, FMN is a cofactor of many enzymes playing an important pathophysiological role in cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of flavin mononucleotide involves its ability to participate in both one- and two-electron transfers . This allows FMN to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of flavin mononucleotide change over time. FMN is a thermostable compound, but it is photosensitive . In the absence of an external reductant, the isoalloxazine ring system of FMN undergoes intramolecular photoreduction . This highlights the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of flavin mononucleotide vary with different dosages in animal modelsFor instance, riboflavin deficiency in experimental animals results in downregulation of GSH expression, reduced activity of GPx and increased lipid peroxidation in the eye .
Metabolic Pathways
Flavin mononucleotide is involved in several metabolic pathways. It interacts with enzymes or cofactors in these pathways, affecting metabolic flux or metabolite levels . Some of the biochemical pathways that FMN is associated with include vitamin B6 metabolism, riboflavin metabolism, pyrimidine metabolism, beta-alanine metabolism, arginine and proline metabolism, and pantothenate and coA biosynthesis .
Transport and Distribution
Flavin mononucleotide is transported and distributed within cells and tissues. It occurs freely circulating but also in several covalently bound forms . The distribution of FMN among polarized epithelia and blood has been reported .
Subcellular Localization
It is known that FMN can be found in tissues (e.g., muscles) and cells (e.g., erythrocytes and platelets)
準備方法
合成経路と反応条件: フラビンモノヌクレオチドは、リボフラビンからリン酸化によって合成されます。 リボフラビンキナーゼという酵素が、アデノシン三リン酸からリボフラビンにリン酸基を転移させ、フラビンモノヌクレオチドを生成します . この反応は通常、生理的条件下で行われ、マグネシウムイオンの存在により酵素の活性が向上します。
工業生産方法: フラビンモノヌクレオチドの工業生産には、遺伝子組み換え微生物を用いた微生物発酵プロセスが用いられます。 これらの微生物は、バイオリアクターで制御された条件下で培養され、フラビンモノヌクレオチドの収率が最適化されます。 生成物は、その後、高速液体クロマトグラフィーなどの技術を用いて抽出および精製されます .
化学反応の分析
反応の種類: フラビンモノヌクレオチドは、酸化、還元、光還元など、様々な化学反応を起こします。 1電子および2電子転移プロセスに両方とも関与でき、多用途の酸化還元剤となります .
一般的な試薬と条件:
酸化: フラビンモノヌクレオチドは、分子状酸素またはその他の酸化剤によって酸化される可能性があります。 この反応は、しばしば、フラビン依存性酸化酵素によって触媒されます。
還元: この化合物は、ジチオナイトナトリウムなどの還元剤によって還元されるか、またはフラビンレダクターゼによる酵素的還元によって還元される可能性があります.
主要な生成物:
酸化型: フラビンモノヌクレオチドの酸化型は、様々な酵素反応で補因子として関与しています。
4. 科学研究への応用
フラビンモノヌクレオチドは、科学研究において幅広い用途があります。
化学: 様々な化学反応における酸化還元仲介物質として、および光レドックス触媒合成手法における触媒として使用されます.
生物学: フラビンモノヌクレオチドは、酸化還元酵素や脱水素酵素などの細胞代謝に関与する多くの酵素にとって重要な補因子です.
医学: リボフラビン欠乏症の治療に用いられ、マルチビタミンサプリメントの成分として使用されます。
産業: フラビンモノヌクレオチドは、着色特性を有する食品添加物(E101a)として、および動物飼料の栄養補助食品として使用されます.
類似化合物との比較
フラビンモノヌクレオチドは、リボフラビンやフラビンアデニンジヌクレオチドなどの他の化合物を含むフラビンファミリーに属しています .
類似化合物:
リボフラビン: フラビンモノヌクレオチドの前駆体であるリボフラビンは、溶解性が低いですが、生成に必要なエネルギーは少なくなります.
フラビンアデニンジヌクレオチド: フラビンモノヌクレオチドとアデノシン二リン酸から形成されるジヌクレオチドであるフラビンアデニンジヌクレオチドも、酸化還元反応における補因子ですが、構造と機能が異なります.
独自性: フラビンモノヌクレオチドは、1電子および2電子転移プロセスに両方とも関与できるという独自の特性を持ち、多用途の酸化還元剤となっています。 リボフラビンよりも溶解性が高いため、生物系における有用性が向上しています .
特性
IUPAC Name |
[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N4O9P/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29)/t11-,12+,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTCRASFADXXNN-SCRDCRAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N4O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
130-40-5 (mono-hydrochloride salt), 22251-85-0 (hydrochloride salt), 6184-17-4 (mono-hydrochloride salt, di-hydrate) | |
| Record name | Flavin Mononucleotide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8023559 | |
| Record name | Riboflavin phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Flavin mononucleotide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001520 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
92 mg/mL | |
| Record name | Flavin mononucleotide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001520 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
146-17-8 | |
| Record name | Flavin mononucleotide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flavin Mononucleotide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flavin mononucleotide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03247 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Riboflavin phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Riboflavin 5'-(dihydrogen phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.150 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RIBOFLAVIN 5'-PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N464URE7E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Flavin mononucleotide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001520 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
290 °C | |
| Record name | Flavin mononucleotide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001520 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



